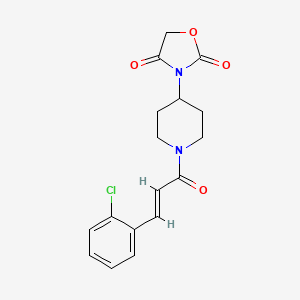

(E)-3-(1-(3-(2-chlorophenyl)acryloyl)piperidin-4-yl)oxazolidine-2,4-dione

Vue d'ensemble

Description

(E)-3-(1-(3-(2-chlorophenyl)acryloyl)piperidin-4-yl)oxazolidine-2,4-dione is a complex organic compound characterized by its unique structure, which includes a piperidine ring, an oxazolidine-2,4-dione moiety, and a 2-chlorophenyl group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(1-(3-(2-chlorophenyl)acryloyl)piperidin-4-yl)oxazolidine-2,4-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the piperidine ring: This can be achieved through the cyclization of appropriate amine precursors under acidic or basic conditions.

Introduction of the 2-chlorophenyl group: This step often involves a Friedel-Crafts acylation reaction using 2-chlorobenzoyl chloride and a suitable catalyst such as aluminum chloride.

Formation of the oxazolidine-2,4-dione moiety: This can be synthesized through the reaction of an appropriate amino acid derivative with phosgene or a phosgene equivalent.

Coupling of the acrylate group: The final step involves the coupling of the acrylate group to the piperidine ring, which can be achieved through a Michael addition reaction under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Analyse Des Réactions Chimiques

Types of Reactions

(E)-3-(1-(3-(2-chlorophenyl)acryloyl)piperidin-4-yl)oxazolidine-2,4-dione can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 2-chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Hydrogen gas with palladium on carbon catalyst.

Substitution: Sodium methoxide in methanol.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted derivatives with various functional groups.

Applications De Recherche Scientifique

Medicinal Chemistry

The compound has been studied for its potential therapeutic effects, particularly in:

- Anticancer Activity : Preliminary studies indicate that derivatives of this compound may exhibit significant anticancer properties. For instance, compounds similar to (E)-3-(1-(3-(2-chlorophenyl)acryloyl)piperidin-4-yl)oxazolidine-2,4-dione have shown efficacy in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Antimicrobial Properties

Research has demonstrated that the compound possesses antimicrobial activity against various pathogens. Studies have evaluated its effectiveness against both bacterial and fungal strains, indicating potential use as an antimicrobial agent in clinical settings .

Structure-Activity Relationship Studies

The unique structure of this compound allows researchers to explore structure-activity relationships (SAR). By modifying different functional groups, scientists can assess how these changes affect biological activity, leading to the development of more potent derivatives .

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal reported the synthesis of various derivatives based on the oxazolidine core. These derivatives were tested for cytotoxicity against several cancer cell lines. The results indicated that certain modifications led to enhanced anticancer activity compared to the parent compound .

Case Study 2: Antimicrobial Activity

In another investigation, this compound was evaluated for its antimicrobial properties against standard strains of bacteria and fungi. The study found that the compound exhibited significant inhibitory effects, suggesting its potential as a therapeutic agent for infectious diseases .

Data Tables

Mécanisme D'action

The mechanism of action of (E)-3-(1-(3-(2-chlorophenyl)acryloyl)piperidin-4-yl)oxazolidine-2,4-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are likely mediated through binding to these targets, leading to modulation of their activity and subsequent physiological responses.

Comparaison Avec Des Composés Similaires

Similar Compounds

- (E)-3-(1-(3-(2-bromophenyl)acryloyl)piperidin-4-yl)oxazolidine-2,4-dione

- (E)-3-(1-(3-(2-fluorophenyl)acryloyl)piperidin-4-yl)oxazolidine-2,4-dione

- (E)-3-(1-(3-(2-methylphenyl)acryloyl)piperidin-4-yl)oxazolidine-2,4-dione

Uniqueness

(E)-3-(1-(3-(2-chlorophenyl)acryloyl)piperidin-4-yl)oxazolidine-2,4-dione is unique due to the presence of the 2-chlorophenyl group, which may impart distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in the design of new compounds with improved efficacy or selectivity for specific applications.

Activité Biologique

(E)-3-(1-(3-(2-chlorophenyl)acryloyl)piperidin-4-yl)oxazolidine-2,4-dione is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including an oxazolidine core and a piperidine moiety, suggest diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 386.9 g/mol. The compound features an oxazolidine ring, which is known for its role in various biological activities, particularly as an antibacterial agent.

| Property | Value |

|---|---|

| Molecular Formula | C20H23ClN4O2 |

| Molecular Weight | 386.9 g/mol |

| Structural Features | Oxazolidine core, Piperidine moiety |

Antimicrobial Activity

Research indicates that compounds with oxazolidine structures often exhibit significant antimicrobial properties. A study focusing on similar oxazolidine derivatives demonstrated potent activity against various bacterial strains, suggesting that this compound could be effective against resistant strains of bacteria .

The mechanism by which oxazolidines exert their antimicrobial effects typically involves inhibition of bacterial protein synthesis. This is achieved by binding to the 50S ribosomal subunit, thereby preventing the formation of functional ribosomes necessary for protein synthesis. This mode of action is crucial in the development of new antibiotics amidst rising antibiotic resistance .

Anti-inflammatory Properties

Recent studies have highlighted the potential anti-inflammatory effects of compounds containing piperidine and oxazolidine moieties. Specifically, the inhibition of the NLRP3 inflammasome has been linked to reduced inflammatory responses in various models . The ability to modulate inflammatory pathways positions this compound as a candidate for treating inflammatory diseases.

Study on Antimicrobial Efficacy

A comparative study evaluated the antimicrobial efficacy of several oxazolidine derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that derivatives closely related to this compound exhibited minimum inhibitory concentrations (MICs) significantly lower than those of traditional antibiotics like penicillin .

In Vivo Studies

In vivo studies have shown that compounds with similar structures can reduce inflammation in animal models of arthritis. These findings suggest that this compound may also possess therapeutic benefits in chronic inflammatory conditions .

Propriétés

IUPAC Name |

3-[1-[(E)-3-(2-chlorophenyl)prop-2-enoyl]piperidin-4-yl]-1,3-oxazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClN2O4/c18-14-4-2-1-3-12(14)5-6-15(21)19-9-7-13(8-10-19)20-16(22)11-24-17(20)23/h1-6,13H,7-11H2/b6-5+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVVLJGGTHASWAS-AATRIKPKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2C(=O)COC2=O)C(=O)C=CC3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCC1N2C(=O)COC2=O)C(=O)/C=C/C3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.